Aminotiazoles

Aminothiadiazoles are a class of heterocyclic compounds characterized by the presence of an amino group (-NH2) and a thiadiazole ring (S3N2). These molecules exhibit diverse chemical properties due to their unique structural features, making them valuable in various applications. In pharmaceuticals, aminothiadiazoles have shown potential as anticancer agents owing to their ability to target specific cellular pathways involved in tumor growth and metastasis. Additionally, they can be used in the synthesis of agrochemicals for pest control due to their insecticidal properties. The electronic structure of these compounds allows for interesting reactivity, which can facilitate their use in material science applications such as conducting polymers and sensors. Furthermore, aminothiadiazoles have found utility as ligands in coordination chemistry, enhancing the stability and functionality of metal complexes. Their versatility makes them attractive candidates for further research in medicinal chemistry and organic synthesis.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

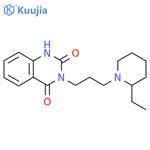

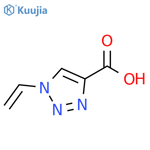

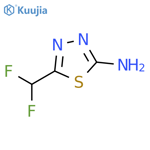

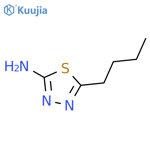

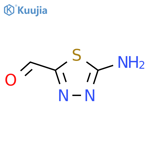

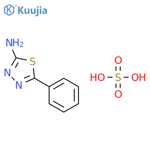

|

5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine | 299936-83-7 | C6H11N3OS |

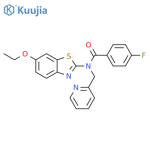

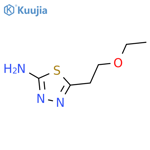

|

5-2-(Diethylamino)ethyl-1,3,4-thiadiazol-2-amine | 14068-40-7 | C8H16N4S |

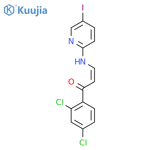

|

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid | 957034-52-5 | C8H8BN3O2S |

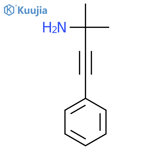

|

5-(difluoromethyl)-1,3,4-thiadiazol-2-amine | 25306-15-4 | C3H3F2N3S |

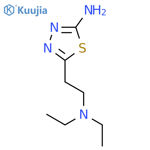

|

5-Butyl-1,3,4-thiadiazol-2-amine | 14068-54-3 | C6H11N3S |

|

5-Amino-1,3,4-thiadiazole-2-carbaldehyde | 29422-54-6 | C3H3N3OS |

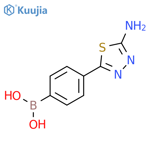

|

2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt | 312619-47-9 | C8H9N3O4S2 |

|

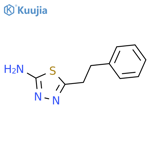

5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine | 39181-40-3 | C10H11N3S |

|

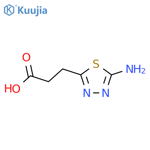

3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid | 66030-27-1 | C5H7N3O2S |

|

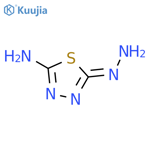

| 45534-38-1 | C2H5N5S |

Literatura relevante

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

Proveedores recomendados

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados